4-(3-乙酰氧基苯基)-1-丁烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This would involve providing a brief overview of the compound, including its molecular formula, structure, and any known uses or applications.

Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis

This would involve analyzing the molecular structure of the compound, often using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry.Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions.Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.科学研究应用

Summary of the Application

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds were tested for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity .

Methods of Application or Experimental Procedures

The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Results or Outcomes

Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

2. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate

Summary of the Application

A new hybrid compound of chalcone-salicylate (title compound) has been successfully synthesized . The structure of the title compound has been established by spectroscopic analysis . It was explored for its potency against breast cancer .

Methods of Application or Experimental Procedures

The compound was synthesized under reflux condition . Its structure was established by UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . A computational approach was also applied through molecular docking and MD simulation .

Results or Outcomes

The results of the molecular docking study showed that the title compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) . It can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition .

3. Functionalized Porphyrins for Bioconjugation

Summary of the Application

A set of functionalized porphyrins with different linker strategies were synthesized for application in bioconjugation . These porphyrins were conjugated to hyperbranched polyglycerol (hPG) as a biocompatible carrier system for photodynamic therapy (PDT) .

Methods of Application or Experimental Procedures

The reaction of amines with pentafluorophenyl-substituted A3B-porphyrins was used to obtain different useful reactive groups for further functionalization and/or conjugation of these porphyrins to other substrates or materials .

Results or Outcomes

The photocytotoxicity of selected porphyrins as well as of the porphyrin-hPG-conjugates was assessed in cellular assays with human epidermoid carcinoma A-253 and squamous carcinoma CAL-27 cells .

4. Chemoenzymatic Synthesis of Optically Active Phenolic 3,4-Dihydropyridin-2-Ones

Summary of the Application

A chemoenzymatic approach for the synthesis of optically active 4-(3-acetoxyphenyl)-5-(alkoxycarbonyl)-6-methyl-3,4-dihydropyridin-2-ones (3,4-DHP-2-ones) and their hydroxyphenyl derivatives was developed . These compounds were explored for their potency against breast cancer .

Methods of Application or Experimental Procedures

The key step in the synthesis was a Candida rugosa lipase (CRL)-catalyzed hydrolysis reaction .

Results or Outcomes

Different optically active 3,4-DHP-2-ones were prepared with very high enantiomeric excesses (ee = 94–99%) and good yields . The enantioenriched 3,4-DHP-2-ones were easily converted into highly functionalized ®- and (S)-1,4-dihydropyridines (1,4-DHPs) by means of a Vilsmeier–Haack reaction .

5. Synthesis of Functionalized Porphyrins for Bioconjugation

Summary of the Application

A set of functionalized porphyrins with different linker strategies were synthesized for application in bioconjugation . These porphyrins were conjugated to hyperbranched polyglycerol (hPG) as a biocompatible carrier system for photodynamic therapy (PDT) .

Methods of Application or Experimental Procedures

The reaction of amines with pentafluorophenyl-substituted A3B-porphyrins was used to obtain different useful reactive groups for further functionalization and/or conjugation of these porphyrins to other substrates or materials .

Results or Outcomes

The photocytotoxicity of selected porphyrins as well as of the porphyrin-hPG-conjugates has been assessed in cellular assays with human epidermoid carcinoma A-253 and squamous carcinoma CAL-27 cells .

6. Synthesis of a Magnetically Separable Catalyst

Summary of the Application

The research involves the synthesis of a magnetically separable catalyst, specifically 4,4′-bipyridin-1-ium hydrogen sulfate grafted on chloropropyl functionalized silica gel-nano-Fe3O4 .

Methods of Application or Experimental Procedures

The structure of the catalyst was studied using XRD pattern analysis .

Results or Outcomes

The presence of a cubic spinel structure of Fe3O4 in the catalyst structure was verified by observation of diffraction lines at 2θ = 30.52, 35.88, 43.65, 54.18, 57.65 and 63.17 in the XRD pattern .

安全和危害

This would involve assessing the safety and potential hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

未来方向

This would involve discussing potential areas for future research, such as new applications for the compound or ways to improve its synthesis.

属性

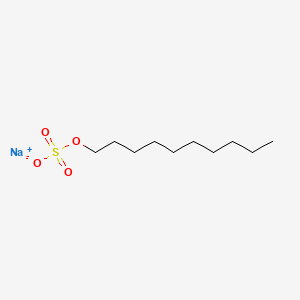

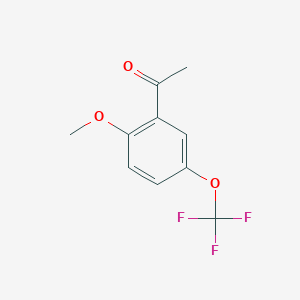

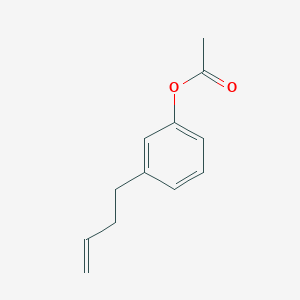

IUPAC Name |

(3-but-3-enylphenyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-4-6-11-7-5-8-12(9-11)14-10(2)13/h3,5,7-9H,1,4,6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHDLAFMYGIQKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)CCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641194 |

Source

|

| Record name | 3-(But-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Acetoxyphenyl)-1-butene | |

CAS RN |

890097-78-6 |

Source

|

| Record name | 3-(But-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)

![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)